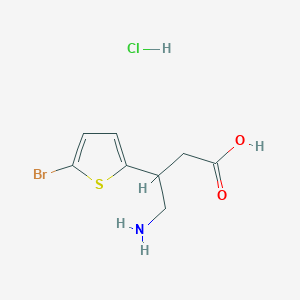

4-Amino-3-(5-bromothiophen-2-yl)butanoic acid hydrochloride

Description

4-Amino-3-(5-bromothiophen-2-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C8H10BrNO2S·HCl It is a derivative of butanoic acid, featuring an amino group and a brominated thiophene ring

Properties

IUPAC Name |

4-amino-3-(5-bromothiophen-2-yl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S.ClH/c9-7-2-1-6(13-7)5(4-10)3-8(11)12;/h1-2,5H,3-4,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJFCGWSPWAFAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(CC(=O)O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(5-bromothiophen-2-yl)butanoic acid hydrochloride typically involves multi-step organic reactions. One common method includes the bromination of thiophene, followed by the introduction of the butanoic acid moiety and subsequent amination. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(5-bromothiophen-2-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the thiophene ring.

Scientific Research Applications

Pharmacological Applications

1. Inhibition of Neutral Endopeptidase

One of the primary applications of this compound is as a neutral endopeptidase inhibitor . Neutral endopeptidase is involved in the degradation of various peptides, including atrial natriuretic factors (ANF), which play a crucial role in cardiovascular health. By inhibiting this enzyme, 4-amino-3-(5-bromothiophen-2-yl)butanoic acid hydrochloride can enhance the diuretic and vasodilatory effects of ANF, making it a candidate for treating conditions such as hypertension and congestive heart failure .

2. Anticancer Activity

Research has indicated that derivatives of this compound exhibit antiproliferative effects against several cancer cell lines. For instance, compounds structurally related to this compound have shown varying degrees of inhibitory action on cancer cell lines like HCT-116 and HeLa cells, with IC50 values indicating significant potency . This suggests potential for development as an anticancer therapeutic.

Biochemical Applications

1. Enzyme Modulation

The compound has been studied for its ability to modulate enzyme activity, particularly as an inhibitor of histone deacetylases (HDACs) . HDACs are critical targets in cancer therapy due to their role in regulating gene expression associated with tumor growth . The modifications in the structure of the compound significantly influence its biological activity, indicating that specific substituents can enhance its efficacy.

2. Neuroprotective Properties

Preliminary studies suggest that the compound may also exhibit neuroprotective properties by influencing cellular pathways involved in apoptosis and oxidative stress. Its interaction with glutamate signaling pathways positions it as a potential lead structure for neuroprotective drug development .

Materials Science Applications

1. Synthesis of Functional Materials

This compound can serve as a building block in organic synthesis for creating complex molecules used in materials science. Its unique thiophene structure allows for incorporation into various polymer matrices, enhancing material properties such as conductivity and thermal stability .

Case Studies

Mechanism of Action

The mechanism of action of 4-Amino-3-(5-bromothiophen-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group and brominated thiophene ring can participate in various binding interactions, influencing biological pathways and chemical reactions. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 4-Amino-3-(4-bromothiophen-2-yl)butanoic acid hydrochloride

- 3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride

Uniqueness

4-Amino-3-(5-bromothiophen-2-yl)butanoic acid hydrochloride is unique due to the specific position of the bromine atom on the thiophene ring and the presence of the butanoic acid moiety. This structural configuration imparts distinct chemical and biological properties, making it valuable for specialized applications.

Biological Activity

4-Amino-3-(5-bromothiophen-2-yl)butanoic acid hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C₈H₈BrN₃O₂·HCl

- Molecular Weight : 252.53 g/mol

- CAS Number : 331763-54-3

The compound is believed to interact with various neurotransmitter systems, particularly the GABAergic system. Preliminary studies suggest that it may act as a GABAB receptor antagonist, influencing pain perception and possibly exhibiting neuroprotective properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Neuropharmacological Effects

- Research indicates that this compound may modulate GABA receptor activity, which is crucial for neurotransmission and neuronal excitability. Studies have shown that similar compounds can shift the dose-response curve of GABA agonists, indicating a potential antagonistic effect on the GABAB receptor .

- Antinociceptive Properties

- Cytotoxicity and Cell Viability

Case Studies and Research Findings

Q & A

Q. What are the recommended synthetic routes for 4-amino-3-(5-bromothiophen-2-yl)butanoic acid hydrochloride, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols starting with bromothiophene derivatives. For example:

- Step 1: Bromothiophene precursors (e.g., 5-bromo-thiophene derivatives) can undergo nucleophilic substitution or coupling reactions to introduce the amino butanoic acid backbone .

- Step 2: Hydrochloride salt formation via acid-base reaction in anhydrous ethanol or THF.

- Purification: Automated flash chromatography or recrystallization (using ethanol/water mixtures) improves purity (>95%). Yield optimization may require adjusting stoichiometry of bromothiophene intermediates and reaction time .

Q. What analytical techniques are critical for characterizing this compound and validating its structural integrity?

Methodological Answer:

- NMR Spectroscopy: H and C NMR to confirm the bromothiophene moiety and amino acid backbone.

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., CHBrClNOS, expected [M+H]: 336.93).

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s interactions with neurotransmitter receptors (e.g., GABA or glutamate receptors)?

Methodological Answer:

- Radioligand Binding Assays: Use H-labeled ligands (e.g., muscimol for GABA receptors) to measure competitive displacement.

- Electrophysiology: Patch-clamp studies on transfected HEK293 cells expressing human GABA subunits (e.g., α1β2γ2) to assess modulation of chloride currents.

- Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in receptor active sites .

Q. How should contradictions in bioactivity data (e.g., varying IC50_{50}50 values across studies) be resolved?

Methodological Answer:

- Standardize Assay Conditions: Control variables like cell line (CHO vs. HEK293), buffer pH, and temperature.

- Dose-Response Curves: Use 8–12 concentration points with triplicate measurements to improve reliability.

- Positive/Negative Controls: Include baclofen (GABA agonist) or CNQX (AMPA receptor antagonist) to validate assay sensitivity .

Q. What strategies are effective for conducting comparative studies with structural analogs (e.g., chloro vs. bromo substitutions)?

Methodological Answer:

- Synthetic Analog Libraries: Prepare derivatives (e.g., 5-chlorothiophene or phenyl-substituted variants) via Suzuki-Miyaura coupling .

- Activity Cliffs Analysis: Compare EC values and structural features (e.g., halogen size, electronegativity) using QSAR models.

- Table of Analogs:

| Compound | Substituent | Bioactivity (GABA IC) | Reference |

|---|---|---|---|

| 5-Bromo derivative | Br at thiophene C5 | 12.3 µM | |

| 5-Chloro derivative | Cl at thiophene C5 | 18.7 µM | |

| 4-Phenylbutanoic acid | No halogen | >100 µM |

Q. How can solubility and formulation challenges be addressed for in vivo studies?

Methodological Answer:

- Co-Solvent Systems: Use PBS with 10% DMSO or cyclodextrin-based solubilizers for intravenous administration.

- Salt Screening: Test alternative counterions (e.g., sulfate, citrate) to improve aqueous solubility.

- Nanoformulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.